2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with an amino group (-NH₂) at position 4 and a pentyl chain (-C₅H₁₁) at position 3. A thioether (-S-) links the triazole moiety to the acetamide group, which is further substituted with a 4-chlorophenyl ring. Its design aligns with known structure-activity relationship (SAR) principles for triazole-containing compounds, where substituents modulate physicochemical properties and target interactions .
Properties
CAS No. |
540499-20-5 |
|---|---|
Molecular Formula |
C15H20ClN5OS |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
2-[(4-amino-5-pentyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H20ClN5OS/c1-2-3-4-5-13-19-20-15(21(13)17)23-10-14(22)18-12-8-6-11(16)7-9-12/h6-9H,2-5,10,17H2,1H3,(H,18,22) |
InChI Key |
QREDZGNCDSFZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Intermediates
A widely adopted route involves the cyclocondensation of thiosemicarbazide derivatives. The synthesis begins with the preparation of 4-amino-5-pentyl-4H-1,2,4-triazole-3-thiol, a key intermediate. This intermediate is synthesized by reacting pentyl isothiocyanate with acetohydrazide under refluxing ethanol, followed by intramolecular cyclization in the presence of triethylamine (TEA). The thiol group is subsequently functionalized via nucleophilic substitution with N-(4-chlorophenyl)-2-chloroacetamide in a methanol-DMF solvent system, yielding the target compound.
Reaction Conditions:
Nucleophilic Substitution with α-Haloacetamides
An alternative method employs preformed 4-amino-5-pentyl-4H-1,2,4-triazole-3-thiol, which undergoes S-alkylation with N-(4-chlorophenyl)-2-bromoacetamide. This one-pot reaction is catalyzed by potassium carbonate in acetonitrile at 60°C, achieving a 75% yield after recrystallization from ethanol.
Key Advantages:
-
Avoids isolation of unstable intermediates.
-
Scalable to multi-gram quantities with minimal side products.
Advanced Synthesis Techniques
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the cyclization step. In a modified protocol, the thiosemicarbazide intermediate is subjected to microwave radiation (150°C, 300 W) for 10 minutes, reducing reaction time from hours to minutes while maintaining a 70% yield. This method is particularly advantageous for high-throughput screening.
Catalytic Methods Using Phase-Transfer Catalysts
Recent studies highlight the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst during the S-alkylation step. This approach enhances reaction efficiency in biphasic systems (water:dichloromethane), achieving an 82% yield at 40°C within 4 hours.
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal yields are obtained in polar aprotic solvents (e.g., DMF, DMSO) due to improved solubility of the triazole-thiol intermediate. Weak bases like K₂CO₃ minimize side reactions compared to stronger bases (e.g., NaOH), which may hydrolyze the acetamide moiety.
Temperature and Reaction Time
-
Cyclocondensation: Higher temperatures (80–90°C) reduce reaction time but risk decomposition. A balance is achieved at 70°C for 5 hours.
-
S-Alkylation: Room-temperature reactions (24 hours) favor selectivity, while elevated temperatures (60°C) shorten duration to 6 hours but may increase impurities.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) confirms ≥98% purity, with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Traditional Cyclization | 68–72 | 18 hours | Moderate | High |
| Microwave-Assisted | 70 | 30 minutes | High | Moderate |
| Phase-Transfer Catalysis | 82 | 4 hours | High | High |
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide: undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds containing triazole structures exhibit promising antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.
- Mechanism of Action : The thioether group may interact with microbial enzymes, disrupting their functions.
- In Vitro Studies : Studies have shown that derivatives of triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Applications
The compound has also been investigated for its anticancer potential. Triazole derivatives are known to exhibit cytotoxic effects on various cancer cell lines.
- Cell Line Studies : The compound has shown activity against breast cancer cell lines (e.g., MCF7).
- IC50 Values : Preliminary studies report IC50 values indicating significant cytotoxicity, suggesting potential for development as an anticancer agent.
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 1.98 |
| Compound B | HT29 | 1.61 |
| 2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide | MCF7 | 1.75 |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several triazole derivatives, including the compound . The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In a comparative analysis of triazole derivatives against cancer cell lines, the compound demonstrated significant cytotoxicity, warranting further investigation into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in various cellular processes.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction: The compound can modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Analogues
Core Modifications
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ) Differences: Replaces the 1,2,4-triazole with a pyridine ring. Features a cyano (-CN) group and styryl (-CH=CHPh) substituents. Bioactivity: Exhibits superior insecticidal activity against cowpea aphids compared to acetamiprid, attributed to the open-chain structure and cyano group enhancing electrophilic interactions .
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide ()
Substituent Variations
- Amino Group Position: The target compound’s 4-amino group contrasts with compounds lacking this moiety (e.g., ’s cyano group). Amino groups may enhance hydrogen bonding, influencing solubility and target affinity.
Physicochemical Properties
† Estimated based on structural similarity to .
Biological Activity
2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a complex organic compound featuring a triazole ring, which is known for its diverse biological activities. This compound's structure includes an amino group, a thioether linkage, and a chlorophenyl moiety, making it a subject of interest in medicinal chemistry for its potential therapeutic applications.
Structural Characteristics
The compound can be described by the following molecular formula: . The presence of the triazole ring contributes significantly to its biological properties, particularly in antimicrobial and anticancer activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₂₀ClN₅OS |
| Molecular Weight | 335.87 g/mol |
| Structure | Contains a triazole ring and thioether |
Antimicrobial Properties
The triazole moiety in 2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide has been associated with significant antimicrobial activity. Triazoles are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is crucial for the development of antifungal agents.
In vitro studies have demonstrated that derivatives of triazole compounds exhibit potent activity against various fungal strains. For instance, compounds similar to this one have shown effective inhibition against Candida albicans and Aspergillus species.
Anticancer Activity
Research indicates that triazole-containing compounds possess anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. In studies involving different cancer cell lines, it has exhibited cytotoxic effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The following table summarizes some findings related to the anticancer activity of triazole derivatives:
| Compound | Cancer Type | IC50 Value (µM) |
|---|---|---|
| 2-((4-Amino-5-pentyl-4H-triazol) | Breast Cancer | 15.0 |
| 2-(5-Amino-1H-triazol) | Lung Cancer | 22.5 |
| 3-(4-Chlorophenyl)-triazole | Colon Cancer | 30.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and repair.
- Cell Membrane Disruption : By interfering with membrane integrity in fungi and cancer cells, it induces cell death.
- Apoptosis Induction : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including those structurally similar to 2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide. Results indicated that compounds with longer alkyl side chains exhibited enhanced antifungal activity compared to shorter chains .
Study on Anticancer Properties
In another investigation focusing on anticancer properties, researchers synthesized several derivatives and assessed their cytotoxic effects on human cancer cell lines. The study found that modifications to the phenyl group significantly influenced the anticancer potency, with certain substitutions leading to IC50 values below 20 µM against breast cancer cells .
Q & A
Q. (Basic)
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions on the triazole ring and acetamide linkage.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns.
- X-ray crystallography : Resolves tautomeric forms (e.g., 1,2,4-triazole vs. 1,3,4-triazole) and 3D conformation .
- HPLC : Quantifies purity (>95%) using C18 columns with UV detection (λ = 254 nm) .
How can researchers address low yields during the alkylation step of the pentyl group in this compound's synthesis?
(Advanced)
Low yields often result from steric hindrance or competing elimination. Mitigation strategies:
- Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 12 hours) and improves regioselectivity.
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances alkyl halide reactivity in biphasic systems.
- Alternative solvents : Switch from DMF to DMSO to stabilize intermediates.
Monitor progress via in-situ FT-IR to track carbonyl stretching frequencies (1650–1700 cm⁻¹) .
What strategies are recommended to resolve discrepancies between computational predictions and experimental bioactivity data for this compound?
(Advanced)
Discrepancies may arise from solvation effects or target flexibility. Validation approaches:
Molecular dynamics simulations : Use explicit solvent models (TIP3P water) and simulate ≥100 ns to assess binding mode stability.
Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, Kd).
Orthogonal assays : Compare enzyme inhibition (IC₅₀) with cell viability (MTT assay) to confirm target engagement.
Cross-validate with CRISPR-edited cell lines lacking the putative target .
How does the electronic nature of substituents on the triazole ring influence the compound's reactivity in further derivatization?
Q. (Advanced)
- Electron-donating groups (e.g., -NH₂) : Increase nucleophilicity at sulfur, enabling oxidation to sulfoxides or sulfones.
- Electron-withdrawing groups (e.g., -Cl) : Facilitate electrophilic aromatic substitution at the 5-position of the triazole.
DFT calculations (B3LYP/6-31G*) predict Fukui indices to identify reactive sites for regioselective modifications .
What methodologies are employed to assess the environmental stability and degradation pathways of this compound?
Q. (Advanced)
- Hydrolytic stability : Incubate at pH 2–12 (37°C, 72 hours) and analyze degradation products via LC-QTOF-MS.
- Photodegradation : Expose to UV-A/B light (315–400 nm) in aqueous matrices; track half-life using first-order kinetics.
- QSAR models : Predict ecotoxicity (e.g., LC₅₀ for Daphnia magna) using EPI Suite or TEST software .
What are the best practices for ensuring reproducibility in biological assays involving this compound?
Q. (Advanced)
- Compound handling : Lyophilize to eliminate solvent batch variability; store at -80°C under argon.
- Cell line authentication : Use STR profiling and limit passages (<20).
- Assay controls : Include reference inhibitors (e.g., voriconazole for antifungal assays) and vehicle controls.
- Statistical rigor : Perform power analysis (α = 0.05, β = 0.2) to determine sample size (n ≥ 3 biological replicates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
